molecular formula C9H13NO B069286 (2-Isopropylpyridin-3-yl)methanol CAS No. 194151-94-5

(2-Isopropylpyridin-3-yl)methanol

Cat. No.: B069286
CAS No.: 194151-94-5
M. Wt: 151.21 g/mol
InChI Key: OCWUXGVRLMGZRE-UHFFFAOYSA-N
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Description

(2-Isopropylpyridin-3-yl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring an isopropyl group at the second position and a hydroxymethyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylpyridin-3-yl)methanol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-isopropylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Isopropylpyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2-Isopropoxypyridin-3-yl)methanol: Similar structure but with an isopropoxy group instead of an isopropyl group.

    (2-Aminopyridin-3-yl)methanol: Contains an amino group at the second position.

    (2-Methylpyridin-3-yl)methanol: Features a methyl group at the second position.

Uniqueness

(2-Isopropylpyridin-3-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Biological Activity

Overview

(2-Isopropylpyridin-3-yl)methanol is an organic compound with the molecular formula C9_9H13_{13}NO. It is a pyridine derivative characterized by an isopropyl group at the second position and a hydroxymethyl group at the third position of the pyridine ring. This unique structure imparts distinct biological activities, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target molecules. This interaction may modulate enzymatic activities, potentially leading to therapeutic effects in various conditions.

1. Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:

CompoundIC50_{50} (μmol)Reference
Celecoxib0.04 ± 0.01
Compound X0.04 ± 0.02

These findings suggest that this compound may also possess similar anti-inflammatory properties, warranting further investigation.

2. Antimicrobial Activity

The compound's structural features may contribute to its antimicrobial properties. Pyridine derivatives have been explored for their efficacy against various pathogens, including drug-resistant strains of bacteria. For example, studies on related compounds have shown activity against Mycobacterium tuberculosis, indicating potential applications in treating infections.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized this compound and evaluated its biological activity in vitro. The compound was tested for its ability to inhibit COX-2 and showed promising results comparable to established anti-inflammatory drugs.

Case Study 2: Structure–Activity Relationship (SAR)

Research on SAR has demonstrated that modifications to the pyridine ring can significantly influence biological activity. For example, introducing electron-donating groups enhances COX-2 inhibition, suggesting that this compound could be optimized for improved efficacy against inflammatory diseases.

Research Findings

  • Chemical Reactions : The compound undergoes various chemical transformations, including oxidation and substitution reactions, which can lead to biologically active derivatives.
    • Oxidation : Hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
    • Substitution : The hydroxymethyl group can be replaced by other functional groups, potentially altering biological activity.
  • Pharmacokinetics : Preliminary studies suggest that this compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further pharmacological development.

Properties

IUPAC Name

(2-propan-2-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUXGVRLMGZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2-isopropyl-3-carboethoxypyridine (400 mg, 2 mmol) in distilled THF (50 mL) under nitrogen was cooled to 0° C. and lithium aluminum hydride (1M in THF) (2.07 mL) was added dropwise. The reaction was stirred for 18 hours at room temperature then cooled to 0° C. and quenched with EtOAc (100 μL), then H2O (100 μL), then 15% NaOH (100 μL), followed by H2O (300 μL). The mixture was filtered and the solvent was removed under reduced pressure. Toluene was added and the solvent was removed under reduced pressure to give the desired 2-isopropyl-3-hydroxymethylpyridine.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step Two

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